Sodium cacodylate
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Overview
Description
Sodium cacodylate is an organoarsenic compound with the chemical formula C₂H₆AsNaO₂. It is derived from cacodylic acid and is commonly used as a buffering agent in various biological and chemical applications. This compound is particularly valued for its ability to maintain stable pH levels, making it essential in electron microscopy and other scientific research fields .
Mechanism of Action
Target of Action
Instead, its primary function is to stabilize the pH of a solution . It has been found to have an effect on muscarinic receptors, which are altered by sulfhydryl reagents .
Mode of Action
Sodium cacodylate is metabolized in vivo to produce inorganic, trivalent arsenic . It has been observed to inhibit muscarinic binding after disulfide reduction . The effect of disulfide-reducing reagents and arsenicals on these receptors is largely irreversible .
Biochemical Pathways
It’s known that arsenic compounds exert their toxic effects by combining with sulfhydryl groups . This interaction can lead to inhibition of muscarinic binding, affecting the signaling pathways associated with these receptors .
Pharmacokinetics
This compound is soluble in water, yielding a clear, colorless solution . It gives basic solutions in water . The compound is metabolized in vivo to produce inorganic, trivalent arsenic
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its role as a buffer. In microscopy studies, the buffering capacity of cacodylate prevents excess acidity that may result from tissue fixation . Additionally, its interaction with muscarinic receptors can alter cellular signaling .
Action Environment
This compound is used in a variety of environments due to its buffering capacity. It is particularly useful in microscopy studies, where it prevents excess acidity during tissue fixation . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Sodium cacodylate is metabolized to produce inorganic, trivalent arsenic in vivo . It interacts with various biomolecules in this process. The nature of these interactions is primarily chemical, involving the transfer of electrons and the formation of new bonds. The buffering capacity of this compound prevents excess acidity that may result from tissue fixation .
Cellular Effects
This compound’s primary function is to stabilize the pH of a solution . In the realm of electron microscopy, maintaining a stable pH is crucial for preserving cell structure and preventing degradation during sample preparation . The cacodylate ion essentially acts as a buffer by neutralizing small amounts of added acids or bases, thereby keeping the pH within a narrow range .
Molecular Mechanism
The mechanism of action of this compound fundamentally differs from typical pharmacological agents that interact with biological targets to elicit a therapeutic effect . Instead, this compound’s primary function is to stabilize the pH of a solution . Buffers like this compound work by existing in equilibrium between their weak acid (cacodylic acid) and its conjugate base (cacodylate ion) forms .
Temporal Effects in Laboratory Settings
This compound is typically used in buffer solutions in laboratory settings . These solutions are prepared by dissolving this compound in water, often along with other buffering agents to achieve the desired pH and ionic strength . The onset time, or the time it takes for this compound to effectively buffer a solution, is practically instantaneous upon dissolution and mixing .
Metabolic Pathways
This compound is involved in the metabolism of arsenic . It is metabolized to produce inorganic, trivalent arsenic in vivo
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cacodylate is typically synthesized by neutralizing cacodylic acid with a base such as sodium hydroxide. The reaction can be represented as follows: [ \text{(CH₃)₂AsO₂H} + \text{NaOH} \rightarrow \text{(CH₃)₂AsO₂Na} + \text{H₂O} ] This reaction is carried out under controlled conditions to ensure complete neutralization and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar neutralization reactions. The process involves careful monitoring of reaction conditions, including temperature and pH, to achieve high yields and consistent quality. The final product is often crystallized and purified to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium cacodylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsine.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Various nucleophiles can be used to replace the arsenic atom
Major Products:
Oxidation: Dimethylarsinic acid.
Reduction: Dimethylarsine.
Substitution: Various organoarsenic compounds depending on the nucleophile used
Scientific Research Applications
Sodium cacodylate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical techniques.
Biology: Essential in the preparation and fixation of biological samples for electron microscopy. .
Industry: Employed in the production of herbicides and other industrial chemicals
Comparison with Similar Compounds
Cacodylic Acid: The parent compound of sodium cacodylate, used in similar applications but with different solubility and reactivity properties.
Sodium Arsenite: Another arsenic-containing compound used in various industrial applications but with higher toxicity.
Sodium Arsenate: Used in similar buffering applications but with different chemical properties and toxicity levels
Uniqueness: this compound is unique due to its relatively low toxicity compared to other arsenic compounds and its effectiveness as a buffering agent over a wide pH range. Its stability and buffering capacity make it indispensable in electron microscopy and other sensitive biochemical applications .
Properties
CAS No. |
124-65-2 |
---|---|
Molecular Formula |
C2H7AsNaO2 |
Molecular Weight |
160.99 g/mol |
IUPAC Name |
sodium;dimethylarsinate |
InChI |
InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5); |
InChI Key |
CZXGUGUKNDYHFE-UHFFFAOYSA-N |
Isomeric SMILES |
C[As](=O)(C)[O-].[Na+] |
SMILES |
C[As](=O)(C)[O-].[Na+] |
Canonical SMILES |
C[As](=O)(C)O.[Na] |
Appearance |
Solid powder |
Color/Form |
Colorless to light yellow Crystalline solid |
density |
greater than 1 at 68 °F (est) (USCG, 1999) >1 at 20 °C (solid) (est) |
melting_point |
140 °F 140° F for trihydrate. Liquifies in water of hydration at 140° F and becomes anhydrous at 284° F (EPA, 1998) 200.0 °C 200 °C |
124-65-2 | |
physical_description |
Sodium cacodylate appears as a white crystalline or granular solid with a slight odor. Toxic by ingestion, inhalation, and skin absorption. Used as a herbicide. |
Pictograms |
Acute Toxic; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in short chain alcohols; insoluble in diethyl ether. In water, 2X10+6 mg/l @ 25 °C. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arsicodile; Arsine oxide, hydroxydimethyl-, sodium salt; Arsinic acid, dimethyl-, sodium salt; Arsycodile; Arsysodila; Bolate; Bolls-eye; |
Origin of Product |
United States |
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